Fmoc-1,3-cis-damch hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

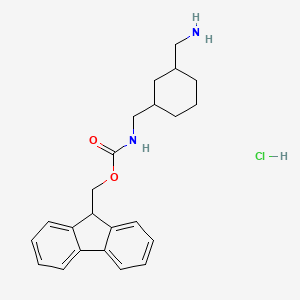

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2.ClH/c24-13-16-6-5-7-17(12-16)14-25-23(26)27-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22;/h1-4,8-11,16-17,22H,5-7,12-15,24H2,(H,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQJBDLZQXUBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Synthetic Organic Chemistry

The importance of Fmoc-1,3-cis-DAMCH•HCl in synthetic organic chemistry stems from its identity as a bifunctional molecule, incorporating both a chiral diamine scaffold and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a base-labile protecting group widely employed in solid-phase peptide synthesis (SPPS) to temporarily mask the amino group of an amino acid or, in this case, a diamine. mdpi.commdpi.com Its removal under mild basic conditions, typically with piperidine (B6355638), allows for the sequential addition of other building blocks to a growing molecular chain without compromising other sensitive functionalities. mdpi.commdpi.com

The cyclohexane (B81311) ring in a 'cis' configuration provides a rigid and well-defined conformational element. The conformational analysis of disubstituted cyclohexanes reveals that the 'cis' isomer can adopt specific chair conformations that influence the spatial orientation of the amino groups. libretexts.org This pre-organization is highly valuable in the design of molecules that are intended to adopt a particular shape to interact with biological targets or to form specific secondary structures.

Role As a Specialized Chiral Diamine Building Block

Fmoc-Protection Strategies for the Diamine Moiety

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, prized for its stability in acidic conditions and its facile removal under mild basic conditions, often with piperidine (B6355638). wikipedia.orgtotal-synthesis.com This orthogonality to acid-labile groups like Boc is a cornerstone of modern synthetic strategies. organic-chemistry.org

For a symmetrical molecule like 1,3-cis-diaminomethylcyclohexane, achieving selective mono-protection over di-protection is a significant synthetic challenge. Since both primary amino groups have nearly identical reactivity, statistical methods can be employed by carefully controlling the stoichiometry (e.g., using a slight excess of the diamine relative to the Fmoc reagent). However, this approach inevitably leads to a mixture of unprotected, mono-protected, and di-protected products, necessitating chromatographic purification.

A more refined strategy for selective mono-protection involves the temporary deactivation of one amino group. This can be achieved by leveraging the basicity of the amines. scielo.org.mx A general procedure is as follows:

The free 1,3-cis-diaminomethylcyclohexane is dissolved in a suitable solvent like methanol.

One equivalent of a strong acid, such as hydrogen chloride (often generated in situ from trimethylsilyl (B98337) chloride), is added. scielo.org.mx This protonates one of the amino groups, forming an ammonium (B1175870) salt that is no longer nucleophilic.

One equivalent of the Fmoc-protection reagent is then added, which reacts selectively with the remaining free amino group.

A base is subsequently added to complete the reaction and neutralize the ammonium salt.

This method significantly enhances the yield of the desired mono-Fmoc-protected product, simplifying purification.

The efficiency of the Fmoc protection reaction depends on several factors, including the choice of reagent, solvent, and base. numberanalytics.com The most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comnumberanalytics.com While Fmoc-Cl is highly reactive, it is also sensitive to moisture. total-synthesis.com Fmoc-OSu is a more stable, crystalline solid and is often preferred for its ease of handling and for minimizing side reactions. wikipedia.orgtotal-synthesis.com

The reaction is typically performed under Schotten-Baumann conditions, using a weak inorganic base like sodium bicarbonate in a solvent mixture such as dioxane/water, or in an anhydrous organic solvent like N,N-dimethylformamide (DMF) with a base like pyridine (B92270). total-synthesis.com Careful optimization of temperature and reaction time is crucial to maximize yield and prevent potential side reactions. numberanalytics.com

Table 2: Typical Conditions for Fmoc-Protection of Amines

| Fmoc Reagent | Base | Solvent System | Typical Conditions | Notes |

|---|---|---|---|---|

| Fmoc-Cl | Sodium Bicarbonate (NaHCO₃) | Dioxane / Water | Room Temperature, 2-4 hours | Classic Schotten-Baumann conditions; reagent is moisture-sensitive. total-synthesis.com |

| Fmoc-Cl | Pyridine | Dichloromethane (B109758) (CH₂Cl₂) | 0°C to Room Temperature, 1-3 hours | Anhydrous conditions; pyridine acts as both base and catalyst. total-synthesis.com |

| Fmoc-OSu | Sodium Bicarbonate (NaHCO₃) | DMF / Water | Room Temperature, 4-12 hours | Reagent is more stable than Fmoc-Cl, good for aqueous media. wikipedia.org |

Considerations for Analogous Diamine Derivatives (e.g., Boc-protected forms)

A key analog of Fmoc-1,3-cis-DAMCH•HCl is its tert-butoxycarbonyl (Boc) protected counterpart, Boc-1,3-cis-diaminomethylcyclohexane hydrochloride. smolecule.com The synthesis of this analog follows a similar pathway, involving the preparation of the diamine core followed by selective mono-protection using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgsmolecule.com

The primary distinction between the Fmoc and Boc protecting groups lies in their deprotection chemistry, a property known as orthogonality.

Fmoc Group: Removed under mild basic conditions (e.g., 20% piperidine in DMF). It is stable to acidic conditions. wikipedia.org

Boc Group: Removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane). It is stable to basic conditions. organic-chemistry.org

This orthogonality is of paramount importance in complex syntheses. It allows for the selective deprotection of one amine while the other remains protected. For instance, in a molecule containing both an N-Fmoc and an N-Boc group, the Fmoc group can be removed to allow for further reaction at that site, while the Boc group remains intact. Subsequently, the Boc group can be removed under acidic conditions without affecting other parts of the molecule. This strategic use of orthogonal protecting groups is fundamental to the synthesis of complex peptides and other polymers. nih.govorganic-chemistry.org

Table 3: Comparison of Fmoc and Boc Protecting Groups for 1,3-cis-DAMCH

| Feature | Fmoc-Protected Derivative | Boc-Protected Derivative |

|---|---|---|

| Protecting Reagent | Fmoc-Cl or Fmoc-OSu total-synthesis.com | Di-tert-butyl dicarbonate (Boc₂O) organic-chemistry.org |

| Protection Conditions | Mildly basic (e.g., NaHCO₃) total-synthesis.com | Mildly basic (e.g., NaOH, TEA) scielo.org.mxsmolecule.com |

| Deprotection Condition | Base-labile (e.g., Piperidine) wikipedia.org | Acid-labile (e.g., Trifluoroacetic Acid) organic-chemistry.org |

| Chemical Stability | Stable to acid, labile to base | Stable to base, labile to acid |

| Orthogonality | Orthogonal to acid-labile groups like Boc and Trt. | Orthogonal to base-labile groups like Fmoc. organic-chemistry.org |

Table of Mentioned Compounds

| Abbreviation/Trivial Name | Full Chemical Name |

| Fmoc-1,3-cis-DAMCH•HCl | (1R,3S)-N-(9-fluorenylmethoxycarbonyl)-1,3-bis(aminomethyl)cyclohexane hydrochloride |

| Boc-1,3-cis-DAMCH•HCl | tert-butyl ((1S,3R)-3-(aminomethyl)cyclohexyl)methylcarbamate hydrochloride |

| Fmoc-Cl | 9-fluorenylmethyl chloroformate |

| Fmoc-OSu | N-(9-fluorenylmethoxycarbonyloxy)succinimide |

| Boc₂O | Di-tert-butyl dicarbonate |

| LiAlH₄ | Lithium aluminum hydride |

| SOCl₂ | Thionyl chloride |

| THF | Tetrahydrofuran |

| DMF | N,N-dimethylformamide |

| TEA | Triethylamine |

| DIEA | N,N-Diisopropylethylamine |

| TFA | Trifluoroacetic acid |

Applications of Fmoc 1,3 Cis Damch•hcl in Peptide and Peptidomimetic Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS)

Fmoc-1,3-cis-DAMCH•HCl is designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. In SPPS, a peptide chain is assembled sequentially while one end is anchored to an insoluble solid support. The Fmoc protecting group is fundamental to this strategy, as it masks the alpha-amino group of the incoming amino acid or building block, preventing self-polymerization. chempep.com This group remains stable during the amide bond formation (coupling) step but can be selectively and cleanly removed under mild basic conditions to allow the next building block to be added. chempep.com The use of Fmoc-1,3-cis-DAMCH•HCl allows for the incorporation of a non-peptidic, structurally rigid element into the growing peptide chain on the solid support.

The formation of an amide bond in SPPS requires the activation of the carboxylic acid group of the incoming building block. This is achieved using coupling reagents. The choice of reagent is critical for ensuring high coupling efficiency, minimizing racemization (for chiral amino acids), and preventing other side reactions. bachem.comsigmaaldrich.com While specific studies evaluating coupling reagents for Fmoc-1,3-cis-DAMCH•HCl are not detailed in the public literature, the selection would be guided by established principles of SPPS for sterically demanding or unusual building blocks.

Commonly used coupling reagents are categorized as carbodiimides or phosphonium (B103445) and aminium (uronium) salts. sigmaaldrich.com

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective but are often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress racemization and improve reaction rates. bachem.combrieflands.com The urea (B33335) byproduct of DCC is insoluble, which can be problematic, whereas the DIC-derived urea is soluble and more easily washed away. bachem.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium salts (e.g., HBTU, HATU, HCTU) are highly efficient and rapid. sigmaaldrich.com HATU is generally considered one of the most effective reagents, particularly for difficult couplings, due to the formation of a highly reactive OAt ester. sigmaaldrich.com COMU, an Oxyma-based aminium reagent, offers comparable efficiency to HATU with the added benefit of being derived from non-explosive precursors. sigmaaldrich.combrieflands.com

The selection of a suitable system for Fmoc-1,3-cis-DAMCH•HCl would depend on factors such as the steric hindrance around the coupling site and the desired reaction conditions. For a potentially hindered coupling involving the cyclohexane (B81311) scaffold, a highly efficient reagent like HATU or COMU would likely be a primary choice.

| Reagent/System | Type | Key Characteristics | Typical Application |

|---|---|---|---|

| DIC/HOBt | Carbodiimide (B86325)/Additive | Minimizes racemization; soluble urea byproduct. bachem.com | Routine synthesis; useful when base-free activation is needed. bachem.com |

| HBTU | Aminium Salt | Efficient and widely used; can cause guanidinylation of the free amine. sigmaaldrich.com | Standard and automated synthesis. |

| HATU | Aminium Salt | Highly reactive, excellent for sterically hindered couplings; less risk of guanidinylation. sigmaaldrich.com | Difficult sequences, N-methylated amino acids, fragment condensation. sigmaaldrich.com |

| HCTU | Aminium Salt | More reactive than HBTU, cost-effective alternative to HATU. | Routine and difficult couplings. |

| PyBOP | Phosphonium Salt | Excellent for hindered couplings, no risk of guanidinylation. bachem.comsigmaaldrich.com | Difficult couplings, cyclization. |

| COMU | Aminium Salt (Oxyma-based) | Efficiency comparable to HATU; non-explosive precursor, reduced allergenic potential. brieflands.com | High-efficiency couplings; serves as a safer alternative to benzotriazole-based reagents. brieflands.com |

The rate and completeness of the coupling reaction are paramount for achieving a high yield of the target peptide. iris-biotech.de Incomplete coupling at any stage results in deletion sequences, which are difficult to separate from the desired product. The efficiency of coupling Fmoc-1,3-cis-DAMCH•HCl can be influenced by several factors:

Steric Hindrance: The bulky cyclohexane scaffold may sterically hinder the approach of the activated carboxyl group, potentially slowing down the reaction compared to simple amino acids.

Solvent: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents in SPPS due to their excellent solvating properties for both the resin and the protected amino acids. brieflands.com Poor solvation can lead to peptide chain aggregation, which severely hampers reaction kinetics.

Reagent Choice and Concentration: The use of excess equivalents (typically 3-5 fold) of the protected building block and coupling reagents relative to the resin loading capacity is standard practice to drive the reaction to completion. The choice of a more reactive coupling agent, like HATU, can significantly improve kinetics for difficult couplings. sigmaaldrich.com

Temperature: While most SPPS steps are performed at room temperature, increasing the temperature can enhance the rate of slow coupling reactions.

Monitoring the reaction is crucial to ensure completion. The Kaiser test or other colorimetric tests (e.g., ninhydrin (B49086) test) can be used to detect the presence of unreacted primary amines on the solid support, indicating an incomplete coupling reaction. iris-biotech.de

Following a successful coupling step, the N-terminal Fmoc group must be removed to expose a new primary amine for the next round of coupling. This deprotection is a critical step that must be rapid and complete without causing unwanted side reactions.

The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. chempep.com The standard reagent for this purpose is a solution of a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent. chempep.comuci.edu

Base Reagent: Piperidine is the base of choice due to its optimal basicity for efficient Fmoc removal and its ability to act as a scavenger for the liberated dibenzofulvene (DBF) byproduct, forming a stable adduct and preventing side reactions. chempep.com While other amines like piperazine (B1678402) or 4-methyl-piperidine have been investigated, piperidine remains the industry standard. researchgate.net A concentration of 20% piperidine in the chosen solvent is typical. iris-biotech.deuci.edu

Solvent: The deprotection reaction is most commonly carried out in DMF or NMP. brieflands.com The choice of solvent can influence the rate of deprotection, with more polar media generally facilitating faster removal. chempep.com

The standard protocol involves treating the peptide-resin with a 20% piperidine/DMF solution for a set period, often in two stages (e.g., 2 minutes followed by 8 minutes) to ensure complete removal and washing away of the DBF-piperidine adduct. chempep.com The completion of the deprotection can be monitored by UV spectroscopy, as the DBF-piperidine adduct has a strong absorbance. iris-biotech.de

| Reagent Cocktail | Function | Typical Protocol |

|---|---|---|

| 20% Piperidine in DMF | Standard Fmoc deprotection | Treat resin for 5-15 minutes at room temperature. uci.edu |

| 20% Piperidine in NMP | Alternative solvent, can improve solvation | Similar to DMF protocol; may be preferred for aggregated sequences. |

| 2% DBU / 2% Piperidine in DMF | Stronger base system for difficult deprotections | Used when standard piperidine treatment is slow or incomplete due to steric hindrance or aggregation. iris-biotech.de |

While the Fmoc group is generally removed cleanly, several side reactions can occur during the deprotection step, compromising the yield and purity of the final peptide.

Aspartimide Formation: This is a significant side reaction that can occur when an aspartic acid residue is present in the peptide chain. The peptide backbone nitrogen can attack the side-chain ester of Asp, particularly when the following residue is small (e.g., Gly, Ser, Ala), forming a five-membered ring succinimide (B58015) derivative (aspartimide). iris-biotech.de This can lead to chain termination or rearrangement to a beta-peptide linkage. Using bulky side-chain protecting groups on the aspartate residue can minimize this reaction. iris-biotech.de

Dibenzofulvene (DBF) Adduct Formation: If the piperidine scavenger is not present in sufficient concentration or if a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used alone, the reactive DBF intermediate can be added to the newly deprotected N-terminal amine of the peptide chain. This results in a permanently blocked chain. Using an adequate concentration of piperidine effectively prevents this. chempep.com

Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. chempep.com This is particularly prevalent when proline is one of the first two residues. Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can suppress this side reaction. chempep.com

For a building block like Fmoc-1,3-cis-DAMCH•HCl, the primary concerns during its own deprotection would be ensuring complete removal of the Fmoc group without causing aggregation and preventing the DBF adduct side reaction. When it is part of a larger peptide sequence, the other side reactions become relevant depending on the adjacent amino acid residues.

Resin Compatibility and Loading Parameters in SPPS

The success of Solid-Phase Peptide Synthesis (SPPS) is intrinsically linked to the properties of the solid support. When incorporating specialized building blocks like Fmoc-1,3-cis-DAMCH•HCl, the choice of resin and the initial loading parameters are critical for achieving optimal synthesis outcomes.

Resin Selection: The selection of a suitable resin is governed by the need to maintain good solvation of the growing peptide-resin complex, which is crucial for preventing aggregation. sigmaaldrich.com Polystyrene-based resins with a low degree of cross-linking (typically 1% divinylbenzene) are often preferred as they exhibit superior swelling properties in common SPPS solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). sigmaaldrich.com For particularly challenging or long sequences, PEG-based polar resins, which can improve the solvation of the peptide chain, are recommended. sigmaaldrich.com

Table 1: Recommended Resin Types for SPPS

| Resin Family | Key Characteristics | Recommended Use Case |

|---|---|---|

| Polystyrene (PS) | Low cross-linking (1% DVB) enhances swelling. | Standard peptide synthesis. |

| PEG-based Resins | PEG grafts improve solvation and reduce aggregation. | Synthesis of long or aggregation-prone peptides. sigmaaldrich.com |

| Low-Loading Resins | Reduced functionalization minimizes peptide chain interaction. | Mitigating on-resin aggregation. sigmaaldrich.com |

This table summarizes general resin characteristics suitable for SPPS incorporating building blocks like Fmoc-1,3-cis-DAMCH•HCl.

Loading Parameters: The loading of the first amino acid or the Fmoc-1,3-cis-DAMCH•HCl unit onto the resin is a pivotal step. High-loading resins can increase the proximity of peptide chains, thereby exacerbating aggregation phenomena. sigmaaldrich.com Therefore, resins with a low substitution level (e.g., 0.1-0.5 mmol/g) are strongly recommended, especially for sequences known to be difficult or for the synthesis of longer peptides. sigmaaldrich.com The coupling of Fmoc-1,3-cis-DAMCH•HCl would follow standard activation protocols, for instance using a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). americanpeptidesociety.org

Monitoring and Analytical Control of SPPS Progress

Rigorous monitoring throughout the synthesis is essential to ensure the fidelity of the peptide sequence. Several well-established analytical techniques are employed during and after SPPS involving Fmoc-1,3-cis-DAMCH•HCl.

In-Process Monitoring:

Fmoc-Deprotection Monitoring: A key advantage of Fmoc-SPPS is the ability to monitor the progress of the synthesis in real-time. The Fmoc group is cleaved using a solution of piperidine in DMF. nih.gov The released fluorenyl group has a strong UV absorbance, which can be quantified spectrophotometrically to ensure the deprotection step has gone to completion before proceeding to the next coupling cycle. nih.govnii.ac.jp

Coupling Completion Tests: To confirm that each coupling reaction is complete, qualitative tests are performed on a small sample of the peptide-resin. The most common is the ninhydrin (Kaiser) test, which detects free primary amines. researchgate.net A negative test result indicates a successful coupling. For couplings involving secondary amines, such as the one formed after the incorporation of Fmoc-1,3-cis-DAMCH•HCl and subsequent deprotection, the chloranil (B122849) test or the isatin (B1672199) test may be used.

Post-Synthesis Analysis: Following cleavage from the resin and purification, the final peptide is characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the standard method for this analysis. researchgate.netresearchgate.net This provides accurate information on the purity of the crude product and confirms that the final peptide has the correct molecular weight. researchgate.net

Strategies for Overcoming Aggregation Phenomena in Peptide Elongation

Peptide aggregation, where growing chains interact with one another through hydrogen bonds, is a major obstacle in SPPS, leading to incomplete reactions and low yields. sigmaaldrich.com The incorporation of rigid, non-natural building blocks can sometimes influence this behavior. Several strategies can be employed to mitigate aggregation.

Table 2: Anti-Aggregation Strategies in SPPS

| Strategy | Method | Mechanism of Action |

|---|---|---|

| Solvent Modification | Use of NMP, DMSO, or "Magic Mixture" (DCM/DMF/NMP). nih.gov | Improves solvation of the peptide-resin complex. sigmaaldrich.comnih.gov |

| Chaotropic Salts | Addition of salts like LiCl or KSCN to the reaction. sigmaaldrich.com | Disrupts secondary structures by interfering with hydrogen bonds. sigmaaldrich.com |

| Backbone Protection | Incorporating pseudoproline dipeptides or Hmb/Dmb protected residues. sigmaaldrich.comnih.gov | Temporarily masks backbone amide hydrogens, preventing interchain hydrogen bonding. sigmaaldrich.com |

| Specialized Reagents | Use of highly efficient coupling reagents like HATU or HCTU. sigmaaldrich.comnih.gov | Drives difficult coupling reactions towards completion more effectively. sigmaaldrich.com |

This table outlines common methods to overcome aggregation during the synthesis of peptides, which are applicable when using Fmoc-1,3-cis-DAMCH•HCl.

The inherent rigidity of the diaminomethylcyclohexane core in Fmoc-1,3-cis-DAMCH•HCl can act as a "kink" in the peptide backbone, potentially disrupting the regular secondary structures that lead to aggregation. However, in sequences prone to aggregation, the above strategies remain essential tools for the synthetic chemist.

Solution-Phase Peptide Synthesis Methodologies Incorporating Fmoc-1,3-cis-DAMCH•HCl

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) offers advantages in terms of scalability and product purity, making it suitable for large-scale production. nih.gov Fmoc-1,3-cis-DAMCH•HCl can be readily used in LPPS protocols.

LPPS involves the stepwise elongation of a peptide chain in a suitable organic solvent. researchgate.net Key steps include:

Coupling: The carboxyl group of an N-terminally protected amino acid (or a building block like Fmoc-1,3-cis-DAMCH•HCl) is activated. Common activating agents include carbodiimides such as DCC and DIC, often used with additives like HOBt or HOAt to suppress racemization. americanpeptidesociety.org This activated species then reacts with the free amine of the growing peptide chain.

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed to allow for the next coupling step. nih.gov

Workup/Purification: After each step, the intermediate peptide is typically isolated, often through precipitation or extraction, to remove excess reagents and byproducts. nih.gov

A notable advancement in LPPS is the AJIPHASE® method, which utilizes a long-chain alkyl group as a C-terminal protecting group anchor. nih.gov This anchor enhances the solubility of the peptide in specific organic solvents, allowing for simple purification via solvent extraction rather than precipitation, which improves efficiency. nih.gov Fmoc-1,3-cis-DAMCH•HCl could be incorporated into such a synthesis scheme as one of the building blocks in the peptide sequence.

Design and Synthesis of Constrained Peptides and Peptidomimetics

A primary application of Fmoc-1,3-cis-DAMCH•HCl is in the creation of conformationally constrained peptides and peptidomimetics. mdpi.com The bioactivity of a peptide is often tied to a specific three-dimensional conformation. By introducing rigid structural elements, the conformational flexibility of the peptide is reduced, which can lead to increased receptor affinity, selectivity, and metabolic stability.

The cis-1,3-diaminomethyl-cyclohexane core of this compound serves as a rigid scaffold. smolecule.com When incorporated into a peptide sequence, it forces the peptide backbone to adopt a well-defined turn or bend. This is a powerful strategy in peptidomimetic design, which aims to mimic the essential structural features of a natural peptide while improving its drug-like properties. mdpi.com The synthesis follows standard Fmoc-SPPS protocols, with the Fmoc-1,3-cis-DAMCH•HCl unit being introduced at the desired position in the sequence to induce the conformational constraint.

Development of Peptide-Based Scaffolds and Conjugates

Beyond linear and constrained peptides, Fmoc-1,3-cis-DAMCH•HCl is a valuable component for constructing more complex molecular architectures like peptide scaffolds and conjugates. chemimpex.com

Peptide Scaffolds: The diamino functionality of the cyclohexane core allows it to serve as a branching point. After incorporating the Fmoc-1,3-cis-DAMCH•HCl unit into a peptide chain via one of its amino groups, the second amino group (once deprotected) can be used to initiate the growth of a second, separate peptide chain. This leads to the formation of branched or "dendrimeric" peptides. Such scaffolds are used in various applications, including the development of synthetic vaccines and drug delivery systems. The use of orthogonal protecting groups is essential for selectively addressing different parts of the molecule during synthesis. sigmaaldrich.com

Peptide Conjugates: The compound also functions as a stable linker or spacer molecule for creating peptide conjugates. chemimpex.com It can be used to attach other molecules, such as drugs, imaging agents, or polymers (e.g., PEG), to a peptide. The cyclohexane ring provides a stable, defined spacer that separates the peptide from the conjugated cargo, which can be important for preserving the biological activity of both components. chemimpex.com

Utility in the Synthesis of Diverse Molecular Architectures

Role as an Intermediate in Complex Organic Synthesis

Fmoc-1,3-cis-damch hcl serves as a crucial intermediate in the multi-step synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and drug discovery. The presence of the Fmoc protecting group on one of the primary amino groups allows for selective chemical transformations at the unprotected amine, while the cyclohexane (B81311) scaffold imparts a degree of conformational rigidity and stability to the resulting molecules. This controlled reactivity is essential for the construction of intricate molecular frameworks with specific three-dimensional arrangements.

The stability and solubility of the cis-diaminomethyl-cyclohexane moiety make it a favorable component in various organic synthesis applications. Its structural properties facilitate efficient coupling reactions, which is a significant advantage for researchers developing complex molecular sequences. In pharmaceutical research, this compound is utilized to create novel drug candidates with the potential for improved bioavailability and efficacy.

Construction of Novel Diamine and Polyamine Scaffolds

The bifunctional nature of this compound makes it an ideal starting material for the construction of novel diamine and polyamine scaffolds. Polyamines are a class of organic compounds characterized by the presence of two or more primary amino groups and are known to play important roles in various biological processes, including the stabilization of nucleic acids.

By selectively deprotecting the Fmoc group and reacting the liberated amine with various electrophiles, chemists can introduce a wide range of functional groups. Subsequent removal of the hydrochloride salt and reaction of the second amino group allows for the creation of diverse and elaborate polyamine structures. These scaffolds can be designed to interact with specific biological targets, such as G-quadruplexes in DNA, which are implicated in cancer and other diseases. The rigid cyclohexane core of this compound provides a pre-organized framework for the appended amino groups, influencing their spatial orientation and binding affinities.

Conformational Analysis of Derivatives and Their Structural Impact

The introduction of the bulky Fmoc protecting group can influence this conformational equilibrium. While detailed NMR spectroscopic studies specifically on this compound are not extensively published, the principles of conformational analysis suggest that the large fluorenylmethoxycarbonyl group would strongly prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring. This preference further locks the conformation of the scaffold, providing a rigid and predictable framework for the design of molecules with specific shapes and functionalities. The defined stereochemistry and rigidity are critical for achieving high-affinity interactions with biological targets.

Contributions to Chemical Biology Probes and Tools

The unique structural and chemical properties of this compound make it a valuable component in the synthesis of chemical biology probes and tools. These probes are essential for studying biological processes in living systems. For example, the diamine scaffold can be functionalized with fluorophores or other reporter groups to create molecular imaging agents.

One potential application is in the development of Positron Emission Tomography (PET) imaging agents. By incorporating a positron-emitting radionuclide, molecules derived from this compound could be designed to target specific receptors or enzymes in the body, allowing for non-invasive visualization of disease states. The bifunctional nature of the core scaffold allows for the attachment of both a targeting moiety and a signaling component.

Application in the Synthesis of Unnatural Amino Acid Derivatives

This compound serves as a valuable starting material for the synthesis of conformationally constrained unnatural amino acid derivatives, particularly β-amino acids. These non-proteinogenic amino acids are of great interest in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced stability and biological activity.

The synthesis of β-amino acids often involves the homologation of α-amino acids. The cis-1,3-diaminomethylcyclohexane core can be chemically modified to introduce a carboxylic acid functionality, thereby creating a cyclic β-amino acid. The incorporation of such constrained amino acids into peptide sequences can induce specific secondary structures, such as helices and turns, which are crucial for biological recognition and function. The Fmoc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for the straightforward incorporation of these novel building blocks into peptide chains.

Design of Linkers for Bioconjugation and Advanced Material Science

In material science, the diamine functionality of the deprotected 1,3-cis-diaminomethylcyclohexane can be used as a monomer in polymerization reactions. For example, it can be reacted with diisocyanates to form polyureas or with dicarboxylic acids to form polyamides. The rigid and well-defined structure of the cyclohexane unit can impart unique thermal and mechanical properties to the resulting polymers. These materials could find applications in various fields, from engineering plastics to biomedical devices.

Advanced Methodological Considerations and Process Optimization

Stereoselective Control and Chiral Purity Maintenance during Synthetic Transformations

The stereochemical integrity of Fmoc-1,3-cis-damch hcl is paramount, as the spatial orientation of the two aminomethyl groups dictates its utility in creating specific three-dimensional peptide structures. The synthesis of the parent diamine, 1,3-cis-bis(aminomethyl)cyclohexane, must therefore be conducted with stringent stereoselective control. General strategies for achieving high stereoselectivity in the synthesis of such cyclic diamines include diastereoselective synthesis pathways or the resolution of racemic mixtures. While specific protocols for this exact molecule are not extensively detailed in peer-reviewed literature, established methods for analogous compounds involve the use of chiral auxiliaries or asymmetric hydrogenation of a suitable precursor.

Alternatively, chiral resolution of a racemic mixture of the diamine is a common approach. This typically involves the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent, such as an enantiomerically pure form of tartaric acid or mandelic acid. The resulting diastereomers often exhibit different solubilities, allowing for their separation by fractional crystallization.

Once the desired cis-isomer is isolated, maintaining its chiral purity during the subsequent N-Fmoc protection step is crucial. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group, a type of urethane (B1682113) protecting group, inherently helps to suppress racemization at the alpha-carbon during the activation and coupling steps of peptide synthesis. nih.gov

Verification of the enantiomeric purity of the final this compound product is an essential quality control step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice for this analysis. Polysaccharide-based CSPs, in particular, have proven effective for the enantioseparation of various N-Fmoc protected amino acids and related compounds. chemimpex.compurdue.edu The separation relies on the differential interactions between the enantiomers and the chiral selector on the stationary phase.

Table 1: Illustrative Chiral HPLC Conditions for Purity Analysis of Fmoc-Protected Amines

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., CHIRALPAK IA, IC) | Provides the chiral environment necessary for enantiomeric separation. purdue.edu |

| Mobile Phase | Acetonitrile/Water with acidic additive (e.g., 0.1% TFA) | Reversed-phase conditions are common for these compounds. The acidic additive improves peak shape. chemimpex.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate ensuring good separation efficiency and reasonable analysis time. chemimpex.com |

| Detection | UV at 220 nm or 265 nm | The Fmoc group has a strong chromophore, allowing for sensitive UV detection. |

| Temperature | Ambient (e.g., 25 °C) | Temperature can influence selectivity; consistent temperature control is important for reproducibility. purdue.edu |

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of this compound involves the selective mono-N-protection of 1,3-cis-diaminomethylcyclohexane. Achieving high yield and, crucially, high selectivity for the mono-Fmoc product over the di-Fmoc byproduct requires careful optimization of reaction conditions. The reaction is typically carried out by treating the diamine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.

Key parameters that influence the outcome of this reaction include the choice of solvent, the nature and stoichiometry of the base, the molar ratio of reactants, temperature, and reaction time. A systematic study of these variables is essential to develop a robust and efficient protocol. For instance, using a precise molar ratio of the Fmoc-reagent to the diamine is critical to favor mono-acylation. Running the reaction in a suitable solvent system, such as an aqueous medium or a polar aprotic solvent, can also significantly impact reaction efficiency and chemoselectivity. researchgate.net

Table 2: Key Parameters for Optimization of the Fmoc-Protection Reaction

| Parameter | Variable Range/Options | Impact on Yield and Selectivity |

|---|---|---|

| Fmoc Reagent:Diamine Ratio | 0.8:1 to 1.2:1 | Crucial for maximizing mono-Fmoc product. Excess Fmoc-Cl increases di-Fmoc formation. |

| Solvent | DMF, Dioxane, Aqueous media | Solvent choice affects reagent solubility and reaction rate. Aqueous media can offer a "green" and highly efficient alternative. researchgate.net |

| Base | NaHCO₃, Na₂CO₃, DIPEA | Neutralizes HCl byproduct. Mild inorganic bases are often preferred to minimize side reactions. |

| Temperature (°C) | 0 to 60 | Higher temperatures can increase reaction rate but may also lead to degradation or side reactions. Room temperature is often sufficient. nih.gov |

| Reaction Time (hours) | 1 to 24 | Monitored by TLC or HPLC to determine the point of maximum mono-Fmoc product formation before significant di-Fmoc accumulation. |

Scalability and Industrial Feasibility of Synthetic Routes for Research Production

For this compound to be a viable tool for widespread research and development, its synthesis must be scalable and economically feasible. The industrial production of the parent diamine, 1,3-bis(aminomethyl)cyclohexane, is often achieved through the catalytic hydrogenation of m-xylylenediamine. nih.gov This provides a cost-effective source for the mixture of cis and trans isomers.

The subsequent separation of the desired cis-isomer represents a significant challenge for large-scale production. While chromatographic separation is effective at the lab scale, it is often prohibitively expensive for industrial volumes. Therefore, diastereomeric salt crystallization stands out as a more industrially viable method for chiral resolution. The efficiency of this step depends on identifying a suitable resolving agent that provides a large difference in solubility between the two diastereomeric salts.

Comparative Studies with Related Fluorenylmethyloxycarbonyl-Protected Diamines

The utility of this compound in peptide synthesis is best understood by comparing its properties and performance to other Fmoc-protected diamines, such as those derived from 1,2-diaminocyclohexane (DACH), 1,4-diaminocyclohexane, or linear diamines like ethylenediamine. The structural differences between these linkers can have a profound impact on the synthesis and properties of the final peptide.

The 1,3-cis-diaminomethylcyclohexane core imparts a unique conformational constraint. Unlike flexible linear diamines, the cyclohexane (B81311) ring provides a rigid scaffold that can be used to induce specific secondary structures, such as turns or helices, in a peptide chain. The cis configuration places the two aminomethyl groups on the same face of the ring, leading to a specific spatial arrangement that differs significantly from trans isomers or the adjacent positioning in 1,2-diamines. This defined geometry can be exploited in the design of peptidomimetics with enhanced biological activity or stability. chemimpex.com

Furthermore, the cycloaliphatic nature of the diamine moiety can enhance the solubility and stability of the resulting compound, facilitating its use in various synthetic applications. chemimpex.com The steric environment of the amino groups in the 1,3-disubstituted pattern may also influence coupling efficiencies during solid-phase peptide synthesis (SPPS) when compared to the more sterically hindered 1,2-diamines or the more flexible linear diamines.

Table 3: Conceptual Comparison of Fmoc-Protected Diamine Linkers

| Fmoc-Diamine Linker | Backbone Flexibility | Expected Impact on Peptide Structure | Potential Synthetic Considerations |

|---|---|---|---|

| Fmoc-1,3-cis-damch | Rigid | Induces specific turn conformations due to the fixed 1,3-cis geometry. | Stereocontrolled synthesis of the diamine is critical. |

| Fmoc-1,2-trans-DACH | Rigid | Provides a different, more extended conformation compared to the 1,3-cis isomer. | Potential for increased steric hindrance during coupling reactions. |

| Fmoc-ethylenediamine | Flexible | Allows for greater conformational freedom in the peptide backbone. | Increased risk of side reactions like diketopiperazine formation in certain sequences. |

| Fmoc-1,4-trans-DACH | Rigid | Creates a linear, extended structure within the peptide chain. | Offers a rigid spacer without the tight turn of 1,3-cis or 1,2-trans isomers. |

Future Research Directions and Emerging Applications

Exploration of Novel Reactivity and Transformation Pathways

The foundational role of Fmoc-1,3-cis-damch hcl is as a diamine building block in the assembly of peptide analogues and complex organic molecules. nih.gov The presence of the cis-diaminomethyl-cyclohexane structure enhances stability and solubility, facilitating its use in various synthetic applications. nih.gov Future research is expected to move beyond linear peptide chain extensions to explore more complex molecular architectures.

A primary area of investigation will likely involve using the constrained diamine scaffold to synthesize novel peptidomimetics with unique folding patterns. The rigid cyclohexane (B81311) backbone can serve as a template to induce specific secondary structures, a critical aspect in designing molecules that can effectively mimic or disrupt biological protein-protein interactions. nih.gov

Further exploration into transformation pathways could involve selective functionalization of the free amine after its incorporation into a larger molecule, followed by the removal of the Fmoc group to expose the second amine for subsequent reactions. This would enable the creation of branched or cyclic structures with precisely controlled stereochemistry. The compound's ability to form stable interactions with biological targets makes it a valuable tool for drug discovery, and future work will likely focus on leveraging its structure to create innovative therapeutics for complex biological challenges. nih.gov

Development of Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry are increasingly influencing synthetic methodologies, with a focus on reducing waste and avoiding hazardous substances. frontiersin.org Research into the synthesis and application of Fmoc-protected compounds is aligning with these principles. A significant future direction for this compound involves adopting more environmentally benign procedures for both the introduction of the Fmoc group and its subsequent use in synthesis.

One promising approach is the development of Fmoc protection reactions in aqueous media, which eliminates the need for volatile and often toxic organic solvents. frontiersin.orgyoutube.com Studies have demonstrated efficient Fmoc protection of various amines and amino acids in water, a method that could be adapted for the synthesis of this compound. frontiersin.org Another green approach involves using agro-waste-derived solvents for peptide bond formation, which could be applied when coupling this compound with other molecules. rsc.org These methods not only reduce the environmental impact but can also simplify purification processes. rsc.org

The table below summarizes key findings from research into greener Fmoc chemistry methodologies that are applicable to this compound.

| Research Area | Key Findings | Potential Impact on this compound |

| Aqueous Media Synthesis | Successful and chemoselective Fmoc protection of aliphatic and aromatic amines has been achieved in aqueous media under catalyst-free conditions. frontiersin.orgyoutube.com | Development of a sustainable manufacturing process for the compound, reducing reliance on organic solvents. |

| Agro-Waste Derived Solvents | Agro-waste (lemon fruit shell ash) derived solvent media have been used for greener peptide bond formation with Fmoc-amino acid chlorides under biphasic conditions, eliminating the need for an external base. rsc.org | Greener coupling reactions when using the compound in peptide synthesis, lowering the process's E-factor. |

| Alternative Deprotection Reagents | Piperazine (B1678402) has been investigated as a less problematic alternative to piperidine (B6355638) for Fmoc deprotection, minimizing certain base-induced side reactions. researchgate.net | Improved purity and yield in syntheses utilizing the compound, especially for sensitive sequences. |

Integration into Automated and High-Throughput Synthesis Platforms

The Fmoc/tBu protection strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS), largely due to its compatibility with automation. wikipedia.orglgcstandards.comnih.gov The mild conditions required for Fmoc group removal allow for the assembly of complex peptides on automated synthesizers, which can monitor the process in real-time via UV spectroscopy of the dibenzofulvene-piperidine adduct released during deprotection. wikipedia.orgmdpi.com

Future applications of this compound will undoubtedly leverage these advanced platforms. As a specialized building block, its integration into automated synthesis workflows is crucial for its use in high-throughput screening and the rapid generation of compound libraries for drug discovery. temple.edu Research has focused on developing novel Fmoc-protected building blocks, such as functionalized bis-amino acids, specifically for use in semiautomated microwave peptide synthesizers. temple.edu This demonstrates a clear trajectory toward incorporating increasingly complex and structurally unique monomers like this compound into automated protocols.

The successful application of this compound in automated systems will facilitate the synthesis of novel spiroligomers and other complex peptidomimetics, enabling broader exploration of their potential as catalysts, inhibitors of protein-protein interactions, and advanced biomaterials. temple.edu

Computational Chemistry Approaches for Molecular Design and Reaction Prediction

Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research, offering predictive power that can accelerate discovery and reduce experimental costs. nih.gov Future research involving this compound will increasingly rely on these approaches for molecular design and the prediction of reaction outcomes.

Molecular Design: In silico tools are widely used to design peptides and peptidomimetics that can target specific protein-protein interfaces. nih.govfrontiersin.org Given the defined conformational bias imparted by its cyclohexane scaffold, this compound is an excellent candidate for computational design studies. Molecular dynamics (MD) simulations can be used to model the behavior of peptides incorporating this building block, predicting their secondary structures and binding affinities to biological targets. rsc.org Coarse-grained MD simulations have also been used to investigate the self-assembly mechanisms of Fmoc-protected amino acids, a field of study relevant to the design of novel biomaterials. rsc.orgresearchgate.net

Reaction Prediction: Machine learning and deep learning models are emerging as powerful tools for predicting the success and efficiency of chemical reactions. nih.gov Specifically in Fmoc-based SPPS, computational models have been developed to predict the likelihood of successful synthesis based on peptide sequence and to analyze Fmoc deprotection kinetics from real-time analytical data. nih.govnih.govacs.org These predictive models can help chemists anticipate and mitigate challenges such as aggregation or difficult coupling steps when incorporating specialized building blocks like this compound. nih.gov Furthermore, density functional theory (DFT) studies can provide fundamental insights into the electronic structure and reactivity of the molecule, guiding the development of new transformation pathways. mdpi.comnih.gov

The table below highlights various computational approaches and their potential applications to research involving this compound.

| Computational Approach | Application Area | Relevance to this compound |

| Molecular Dynamics (MD) | In silico design of peptides and nanostructures. nih.govrsc.org | Predicting the three-dimensional structures and binding modes of peptidomimetics containing the rigid cyclohexane scaffold. |

| Deep Learning Models | Prediction of Fmoc deprotection efficiency and synthesis outcomes in automated fast-flow peptide synthesis. nih.gov | Optimizing coupling and deprotection steps for this compound in automated SPPS to maximize yield and purity. |

| Sequence-Based Prediction | Computational tools (e.g., PepSySco) to predict the likelihood of successful peptide synthesis. nih.govacs.org | Assessing the potential difficulty of synthesizing sequences containing this compound prior to performing the synthesis. |

| Density Functional Theory (DFT) | Calculation of electronic properties, reactivity descriptors, and optimization of molecular geometries. mdpi.comnih.gov | Elucidating the intrinsic reactivity of the compound's functional groups to guide the exploration of novel chemical transformations. |

Q & A

Q. What are the common methods for synthesizing and characterizing Fmoc-1,3-cis-damch HCl in academic research?

- Methodological Answer : Synthesis typically involves enzymatic pathways or chemical coupling using Fmoc-protected intermediates. For example, HPLC analysis (Figure 1a in ) and mass spectrometry (MS) (Figures 1b, 1c) are critical for verifying molecular weight and purity. Structural confirmation requires nuclear magnetic resonance (NMR) to resolve stereochemistry (e.g., cis-configuration). Reaction optimization often employs controlled pH (≥7) to prevent Fmoc deprotection during coupling ( ).

Q. How is this compound purified after synthesis?

- Methodological Answer : Purification relies on reverse-phase chromatography (e.g., C18 columns) using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to resolve impurities ( ). Post-purification, lyophilization ensures solvent removal while preserving stereochemical integrity ( ).

Q. What analytical techniques validate the stability of this compound under storage conditions?

- Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. Long-term stability is monitored via periodic HPLC-MS to detect hydrolytic cleavage of the Fmoc group ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across different enzymatic systems?

- Methodological Answer : Discrepancies may arise from enzyme specificity (e.g., E. coli strain variations in ) or reaction pH affecting Fmoc stability. Cross-validate results using orthogonal techniques:

Compare MS profiles to identify byproducts ().

Quantify unreacted precursors via isotopic labeling ().

Optimize buffer systems (e.g., NaHCO₃ for pH control) to minimize side reactions ().

Q. What strategies improve the efficiency of incorporating this compound into peptide chains during solid-phase synthesis?

- Methodological Answer :

- Activation : Use COMU/OxymaPure coupling reagents to enhance acylation rates ().

- Solvent Optimization : Employ DMF:CH₂Cl₂ (1:1) to balance solubility and resin swelling ().

- N-Methylation : For steric hindrance mitigation, apply Mitsunobu conditions (PPh₃/DIAD) after o-NBS protection (Figure 11 in ). Monitor reaction progress via HPLC ().

Q. How do researchers address low N-methylation efficiency when using this compound in peptide synthesis?

- Methodological Answer : Low yields often stem from incomplete sulfonamide activation. Implement a three-step protocol:

Protect the amine with o-nitrobenzenesulfonyl (o-NBS) chloride ().

Perform Mitsunobu methylation with DIAD/PPh₃ ().

Deprotect with mercaptoethanol to avoid side-chain degradation (). Validate each step via LC-MS to isolate bottlenecks.

Q. What mechanistic insights explain the stereochemical retention of this compound during coupling reactions?

- Methodological Answer : Use chiral HPLC ( ) and circular dichroism (CD) spectroscopy to track configuration. Computational modeling (e.g., DFT) can predict steric and electronic factors favoring cis-retention. Experimental validation involves substituting protecting groups (e.g., Boc vs. Fmoc) to assess steric effects ( ).

Q. How can researchers adapt this compound for non-peptide applications, such as fluorescent probes or spin labels?

- Methodological Answer :

- Fluorescent Probes : Exploit the UV-sensitive Fmoc group for HPLC detection ().

- Spin Labels : Incorporate nitroxide radicals via Fmoc-protected amino acids for electron paramagnetic resonance (EPR) studies ().

Tables for Critical Data Comparison

Key Considerations for Experimental Design

- Contradiction Management : Cross-reference multiple analytical methods (e.g., MS + NMR) to resolve conflicting data ().

- Cost-Benefit Analysis : Use Fmoc-1,2-ethylenediamine·HCl for high-purity N-methylated peptides despite higher costs ().

- Safety Protocols : Adopt PPE (gloves, respirators) and neutralization steps for TFA handling during cleavage ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.